![molecular formula C12H4ClF11O B14298359 1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene CAS No. 112340-21-3](/img/structure/B14298359.png)
1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene is a complex organic compound characterized by the presence of a benzene ring substituted with a chloro group and an undecafluorohex-1-en-1-yloxy group. This compound is notable for its unique structure, which combines aromatic and perfluorinated elements, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yloxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-ene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yloxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, such as nitration or sulfonation, to introduce additional substituents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid, nitric acid, or other electrophilic reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while nitration would introduce a nitro group onto the benzene ring.
Applications De Recherche Scientifique
1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yloxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties due to the presence of the perfluorinated group.
Mécanisme D'action
The mechanism by which 1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yloxy]benzene exerts its effects depends on its specific application. In chemical reactions, the chloro group and the perfluorinated group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in biological or medicinal applications would require further investigation to elucidate.
Comparaison Avec Des Composés Similaires
1-Chloro-4-fluorobenzene: Similar structure but with a single fluorine atom instead of the perfluorinated group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the undecafluorohex-1-en-1-yloxy group.
4-Chlorobenzyl chloride: Similar aromatic structure with a chloromethyl group.
Uniqueness: 1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yloxy]benzene is unique due to the presence of the perfluorinated group, which imparts distinct chemical and physical properties, such as increased stability, hydrophobicity, and resistance to degradation. These properties make it particularly valuable in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
112340-21-3 |
|---|---|
Formule moléculaire |
C12H4ClF11O |
Poids moléculaire |
408.59 g/mol |
Nom IUPAC |
1-chloro-4-(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy)benzene |
InChI |
InChI=1S/C12H4ClF11O/c13-5-1-3-6(4-2-5)25-8(15)7(14)9(16,17)10(18,19)11(20,21)12(22,23)24/h1-4H |
Clé InChI |
NBDVNTSGSBXUFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


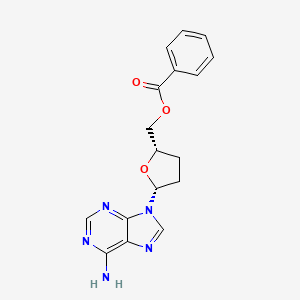
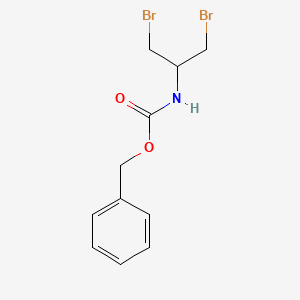




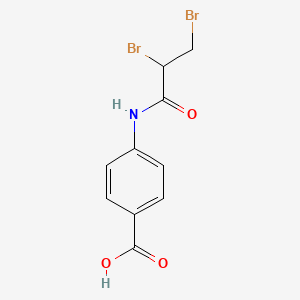

![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
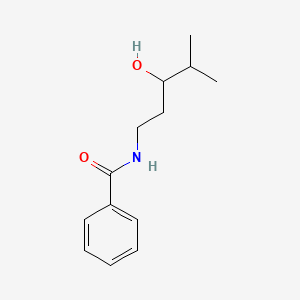
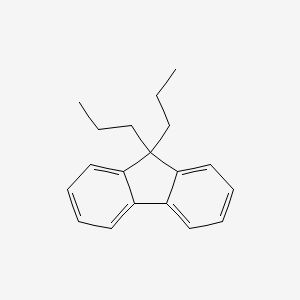
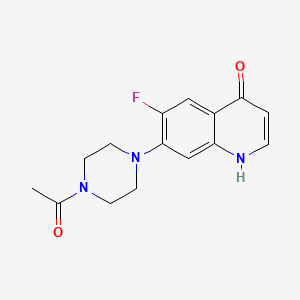
methanone](/img/structure/B14298376.png)
